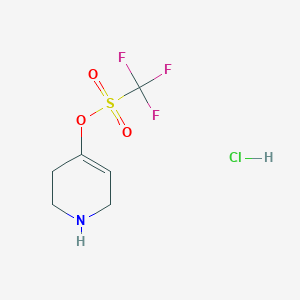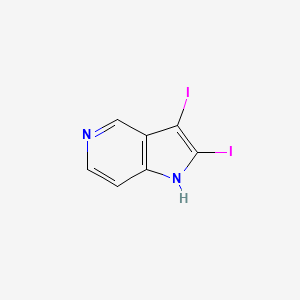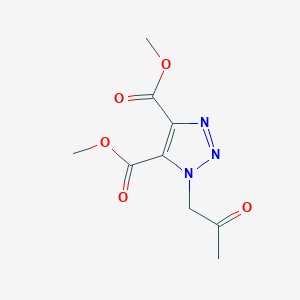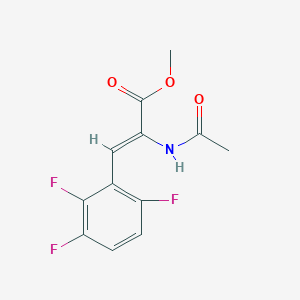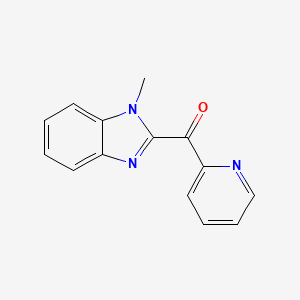
4-Chloro-6-(difluoromethyl)nicotinic acid
説明
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(difluoromethyl)nicotinic acid is 1S/C7H4ClF2NO2/c8-4-1-5(6(9)10)11-2-3(4)7(12)13/h1-2,6H,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Herbicidal Activity and Synthesis
A prominent area of research involving nicotinic acid derivatives, including compounds structurally related to 4-Chloro-6-(difluoromethyl)nicotinic acid, focuses on their synthesis and application as herbicides. Chen Yu et al. (2021) reported on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal effects against specific weed species. These findings underscore the potential of nicotinic acid derivatives in agricultural chemistry, particularly in the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Molecular Docking and Electronic Structure
Further research delves into the molecular interactions between nicotinic acid derivatives and biological molecules. F. Bardak (2017) explored the electronic structure of nicotinic acid and its derivatives through density functional theory (DFT) calculations and assessed their molecular docking properties with lipoproteins. This study aimed at understanding the bioactive nature of these compounds and their potential pharmaceutical applications, highlighting the importance of electronic structure in determining the biological activity of nicotinic acid derivatives (Bardak, 2017).
Anti-inflammatory and Analgesic Activities
The pharmacological potential of nicotinic acid derivatives extends into the realm of anti-inflammatory and analgesic activities. A study by L. Navidpour et al. (2014) synthesized a new series of 2-(3-chloroanilino)nicotinic acid hydrazides, evaluating their effectiveness in reducing inflammation and pain. Some derivatives showcased moderate to excellent activity, indicating the therapeutic potential of nicotinic acid derivatives in managing inflammation and pain (Navidpour et al., 2014).
Industrial Applications and Synthesis Methods
On the industrial front, Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, emphasizing green chemistry and the importance of environmentally friendly production processes. This research highlights the ongoing efforts to develop sustainable and efficient methods for synthesizing nicotinic acid, catering to its widespread use in various industries (Lisicki et al., 2022).
Vasorelaxation and Antioxidation Properties
Exploring the therapeutic applications of nicotinic acid derivatives, a study by Supaluk Prachayasittikul et al. (2010) investigated the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. These compounds demonstrated potential as novel vasorelaxants and antioxidants, suggesting further exploration in the development of treatments for cardiovascular diseases and oxidative stress (Prachayasittikul et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-5(6(9)10)11-2-3(4)7(12)13/h1-2,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANRCGLEAJCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



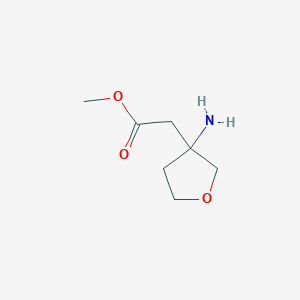
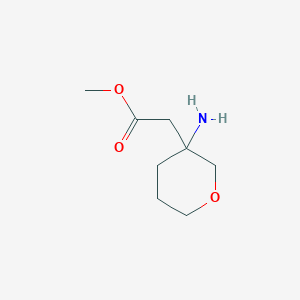
![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)

